Hydroxypropyl Linker Length Versus Direct Amide Linkage: Impact on Target Engagement Profile
The target compound incorporates a 3-hydroxypropyl linker (three-carbon chain with a secondary alcohol) between the benzodioxole and picolinamide moieties, in contrast to the direct amide bond found in N-(benzo[d][1,3]dioxol-5-yl)picolinamide. Published SAR data from Pries et al. (2018) on the picolinamide chemotype demonstrate that linker modifications profoundly affect target inhibition: extending the linker region or substituting it with methyl or phenyl groups was 'incompatible with inhibition of Sec14p activity' [1]. While direct quantitative activity data for the specific target compound against Sec14p are not available in the peer-reviewed literature, the SAR framework from the picolinamide-benzamide series establishes that linker architecture is a deterministic—not merely modulatory—parameter for target engagement in this chemical class [1]. The co-crystal structure of the related picolinamide-benzodioxole compound C8K with Sec14p (PDB 6F0E, 2.60 Å resolution) reveals the benzodioxole ring positioned for hydrogen-bond interaction with Ser201 and van der Waals contacts with Phe212, Thr175, and Met177, with the linker trajectory critically constrained by the binding cavity geometry [2].
| Evidence Dimension | Linker architecture: atom count and functional group between benzodioxole and picolinamide |
|---|---|
| Target Compound Data | 3-hydroxypropyl linker: –CH₂–CH₂–CH(OH)– (3 carbon atoms, secondary alcohol at position 3); molecular weight 300.31 g/mol, molecular formula C₁₆H₁₆N₂O₄ |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-yl)picolinamide: direct amide bond (0-atom linker); molecular weight 242.23 g/mol, C₁₃H₁₀N₂O₃; reported EC₅₀ 500 nM at rat mGluR4, EC₅₀ 9.66 µM at human mGluR4 [3]. PDB 6F0E ligand C8K: methylene linker (–CH₂–) with 5-Br, 3-F substitution on pyridine; molecular weight ~367 g/mol [2]. |
| Quantified Difference | Linker extension of 3 atoms with hydroxyl functionality vs. direct amide (ΔMW +58.08 g/mol); qualitatively distinct hydrogen-bonding potential (H-bond donor from secondary alcohol). Direct binding comparison not available due to absence of target compound activity data in primary literature. |
| Conditions | SAR context: Pries et al. 2018 yeast Sec14p HIP assay and in vitro biochemical assays; PDB 6F0E: X-ray co-crystallography; mGluR4 EC₅₀: thallium flux assay in HEK293 cells [1][2][3]. |
Why This Matters
For procurement decisions in SAR campaigns or chemical probe development, the hydroxypropyl linker introduces an H-bond donor and increased conformational flexibility that is absent from direct-linked analogs, potentially enabling distinct binding modes or target profiles that cannot be achieved with simpler picolinamide-benzodioxole scaffolds.
- [1] Pries V, Nocker C, Khan D, et al. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology. 2018;25(3):279-290.e7. doi:10.1016/j.chembiol.2017.12.007. View Source
- [2] RCSB PDB 6F0E. Structure of yeast Sec14p with a picolinamide compound. Deposited 2017-11-20. Resolution: 2.60 Å. Ligand C8K: N-(1,3-benzodioxol-5-ylmethyl)-5-bromo-3-fluoro-pyridine-2-carboxamide. View Source
- [3] BindingDB Entry BDBM50293715 (CHEMBL562036). N-(Benzo[d][1,3]dioxol-5-yl)picolinamide. EC₅₀ 500 nM (rat mGluR4); EC₅₀ 9.66 µM (human mGluR4). View Source
